molecular formula C9H16O4 B130318 3-Isobutylglutaric acid CAS No. 75143-89-4

3-Isobutylglutaric acid

Cat. No. B130318
CAS RN: 75143-89-4
M. Wt: 188.22 g/mol
InChI Key: UATSLDZQNXAKMA-UHFFFAOYSA-N
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Description

3-Isobutylglutaric acid is a compound that is related to various biochemical processes and has potential applications in medical and industrial fields. While the provided papers do not directly discuss 3-isobutylglutaric acid, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding 3-isobutylglutaric acid.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthesis pathways of 3-isobutylglutaric acid. For instance, the synthesis of (2S)[3,3,3-2H3]isobutyrate, a compound related to 3-isobutylglutaric acid, involves administering the sodium salt intraperitoneally to rats and analyzing the urinary organic acids . Additionally, the synthesis of 3,4-dihydroxyglutamic acids from optically active intermediates derived from tartaric acid suggests a method that could potentially be adapted for the synthesis of 3-isobutylglutaric acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-isobutylglutaric acid has been determined through techniques such as X-ray crystallography. For example, the crystal structure of 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, a lactam of a related compound, was determined, providing insights into the relative and absolute configurations of such molecules . This information is crucial for understanding the three-dimensional arrangement of atoms in 3-isobutylglutaric acid and its stereochemistry.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-isobutylglutaric acid include enzymatic processes and activation of specific enzymes. For instance, 3-alkylglutamic acid analogues, which share structural similarities with 3-isobutylglutaric acid, have been shown to activate brain L-glutamic acid decarboxylase (GAD), which is associated with anticonvulsant activity . Understanding these reactions can shed light on the potential biochemical roles and therapeutic applications of 3-isobutylglutaric acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-isobutylglutaric acid can be inferred from studies on similar substances. The enzymatic synthesis of 3-hydroxyisobutyric acid, an intermediate in the biosynthesis of methacrylic acid, involves aldol addition and enzymatic oxidation, which are influenced by factors such as formaldehyde concentration and enzyme stability . These properties are important for the practical application and handling of 3-isobutylglutaric acid in various processes.

Scientific Research Applications

Synthesis of Key Intermediates

3-Isobutylglutaric acid is synthesized through various chemical reactions, including the Knoevenagel reaction, Michael reaction, hydrolysis, and decarboxylation. This process yields pure 3-isobutylglutaric acid, which is crucial for synthesizing other compounds like 3-(aminomethyl)-5-methylhexanoic acid, a key intermediate in producing Pregabalin (Z. Jing & Hebei Chemical, 2016).

Enzyme Deficiency Studies

3-Isobutylglutaric acid is involved in studies of enzyme deficiencies such as 3-hydroxy-3-methylglutaryl-coenzyme A lyase (I) activity in cell extracts. This enzyme plays a critical role in metabolic pathways, and its deficiency can lead to significant health issues (K. Gibson et al., 1990).

Anticonvulsant Agent Development

Research has shown that 3-alkylglutamic acid analogues, including 3-isobutylglutaric acid, activate brain L-glutamic acid decarboxylase (GAD) and exhibit anticonvulsant activity. These compounds are being investigated for their potential as new classes of anticonvulsant agents (C. Taylor et al., 1992).

Metabolic Disorder Research

3-Isobutylglutaric acid is relevant in the study of rare hereditary metabolic diseases like amino acid 3-hydroxy-3 methylglutaric aciduria. This research is crucial for understanding and treating such metabolic disorders (Е. Р. Еремина, 2018).

Energy Metabolism

The role of 3-methylglutaric (3MG) acid, closely related to 3-isobutylglutaric acid, in energy metabolism is studied, particularly its involvement in enzyme deficiencies affecting mitochondrial energy metabolism (Dylan E. Jones et al., 2019).

Safety And Hazards

3-Isobutylglutaric acid is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust and aerosols, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Future Directions

3-Isobutylglutaric acid is an important intermediate in the synthesis of Pregabalin . Therefore, research into more efficient and environmentally friendly synthesis methods could be a valuable future direction .

properties

IUPAC Name

3-(2-methylpropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSLDZQNXAKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450420
Record name 3-isobutylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutylglutaric acid

CAS RN

75143-89-4
Record name 3-Isobutylglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75143-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylglutaric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-isobutylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methylpropyl)pentanedioic Acid
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Record name ISOBUTYLGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Reacting the 2-cyano-5-methylhex-2-enoic acid ethyl ester with diethyl malonate to form 3-isobutylglutaric acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Sripathi, NR Somesetti, R Veeramalla, NR Challa… - Arkivoc, 2010 - arkat-usa.org
… whilst in the IR spectrum a sharp band appeared at 1575 cm-1 corresponding to an aliphatic acid carbonyl and the spectral data is consistent with the structure of 3-isobutylglutaric acid …
Number of citations: 5 www.arkat-usa.org
AB Chavan, GC Maikap, MK Gurjar - Organic Process Research & …, 2009 - ACS Publications
… (4) One of the preferred processes of pregabalin manufacturing (Scheme 1) comprises aminolysis of 3-isobutylglutaric anhydride (3) obtained from 3-isobutylglutaric acid (2) followed by …
Number of citations: 11 pubs.acs.org
MS Hoekstra, DM Sobieray, MA Schwindt… - … Process Research & …, 1997 - ACS Publications
… 3-Isobutylglutaric acid (68.8 kg, 366 mol) and acetic anhydride (44.5 kg, 436 mol) were … solution was concentrated under reduced pressure to give 3-isobutylglutaric acid (27.4 kg). …
Number of citations: 238 pubs.acs.org
JH Jung, DH Yoon, P Kang, WK Lee, H Eum… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… desymmetrization of prochiral 3-isobutylglutaric acid, its diesters, … Enzymatic desymmetrization of 3-isobutylglutaric acid and its … , a monoethyl ester of 3-isobutylglutaric acid (4b), was …
Number of citations: 24 pubs.rsc.org
T Wu, M Gao, B Ye, Y Shen - Chinese Journal of Chemistry, 2009 - Wiley Online Library
… malonate to give 3-isobutylglutaric acid. Its anhydride was obtained by treatment with acetic … acid, was transformed into achiral 3-isobutylglutaric acid followed by dehydration and …
Number of citations: 2 onlinelibrary.wiley.com
A Mansoori, F Zahednezhad, A Bavili Tabrizi… - Journal of the Iranian …, 2020 - Springer
… The basic hypothesis of our study was to investigate the intermediate reaction of 3-isobutylglutaric acid (4) with formamide for the preparation of intermediate 3-isobutyl glutarimide (9) in …
Number of citations: 2 link.springer.com
RC Zheng, AP Li, ZM Wu, JY Zheng, YG Zheng - Tetrahedron: Asymmetry, 2012 - Elsevier
… Sterimbaum et al. attempted the enantioselective esterification of 3-isobutylglutaric acid by Candida antarctic lipase B (CALB), which afforded (S)-isobutyglutaric methyl ester in 96% …
Number of citations: 23 www.sciencedirect.com
S Kavitha, SK Behera, S Aliya, A Uma - World Journal of …, 2017 - wjpsonline.com
… The PubChem Id of the substrate is 15152901 for 3-Isobutylglutaric acid dimethyl ester (IBG-… Docking of the substrate, 3-Isobutylglutaric acid dimethyl ester (IBG-Di-Methyl ester) against …
Number of citations: 2 wjpsonline.com
L Martin, X Rabasseda, P Leeson… - Drugs of the Future, 1999 - access.portico.org
… acid ethyl ester (XXXII) (5) or cyanoacetamide (XXXIII) (2, 5) by means of dipropylamine in refluxing hexane, followed by treatment with refluxing 6N HCl, gives 3-isobutylglutaric acid (…
Number of citations: 36 access.portico.org
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
… First, 3-isobutylglutaric acid (16) was converted into the corresponding anhydride 17 by holding at reflux with acetic anhydride (Ac 2 O). Afterward, the reaction of 17 with NH 4 OH and …

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